4-(4-氯苯基)-2-氧代-3-丁烯酸

描述

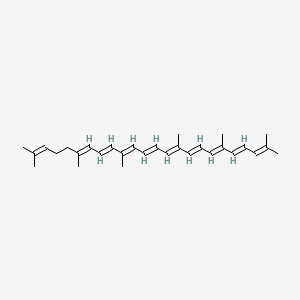

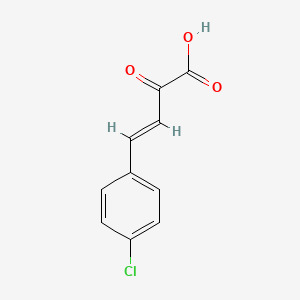

4-(4-Chlorophenyl)-2-oxo-3-butenoic acid, also known as 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid, is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和衍生

4-氧代丁烯酸,包括衍生物如4-(4-氯苯基)-2-氧代-3-丁烯酸,在生物活性物种中以及在化学合成中作为中间体方面具有显著作用。Uguen等人(2021年)的研究突出了微波辅助合成4-氧代-2-丁烯酸的方法,强调了它们作为进一步衍生的多功能中间体的实用性。这种方法适用于广泛的底物,包括芳香族和脂肪族衍生物,表明4-(4-氯苯基)-2-氧代-3-丁烯酸在合成过程中的广泛适用性(Uguen et al., 2021)。

凝血效应

Starkova等人(2013年)进行的一项比较研究调查了4-氯苯基-2-羟基-4-氧代-2-丁烯酸酯(与4-(4-氯苯基)-2-氧代-3-丁烯酸密切相关的化合物)对血液凝血的影响,包括体外和体内。研究结果表明,该化合物显著缩短了血液凝固时间,效果与肝素(一种著名的抗凝剂)相当。这些结果表明了在调节血液凝血过程中的潜在应用(Starkova et al., 2013)。

酶活性抑制

Oktay等人(2016年)报道了(Z)-4-氧代-4-(芳胺基)丁-2-烯酸衍生物的合成和评价,这些衍生物与4-(4-氯苯基)-2-氧代-3-丁烯酸相关。这些衍生物表现出对人类碳酸酐酶同工酶的显著抑制活性,这是生理过程中关键酶。该研究强调了这类衍生物在开发酶抑制剂方面的潜力,这些抑制剂可以具有各种治疗应用(Oktay et al., 2016)。

抗菌活性

Behalo和Aly(2010年)的研究侧重于合成二硫代氨基甲酸酯衍生物,其中包括4-(4-氯苯基)-2-氧代-3-丁烯酸作为结构组分。这些化合物对选定的细菌和真菌表现出强效的抗菌活性,突出了在开发新的抗菌剂方面的另一个重要应用(Behalo & Aly, 2010)。

水处理和环境应用

Xu等人(2018年)对氯苯酚的降解进行了研究,这是与4-(4-氯苯基)-2-氧代-3-丁烯酸在结构上相关的化合物,使用水溶性高锰酸盐。该研究提供了氧化过程、潜在反应机制以及这些反应在水处理技术中的应用的见解。这表明4-(4-氯苯基)-2-氧代-3-丁烯酸的衍生物在环境应用中可能具有相关性,特别是在水中有机污染物的降解方面(Xu et al., 2018)。

属性

IUPAC Name |

(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSPZCGKZYTJOA-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33185-97-6 | |

| Record name | 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the evidence that CPB targets both the catalytic and regulatory sites of PDC?

A: Kinetic studies demonstrate that CPB inactivation of PDC follows a biphasic, sigmoidal pattern, which fits the model for two-site irreversible inhibition. [] This suggests two distinct binding events. Additionally, the presence of high concentrations of pyruvate, the natural substrate of PDC, protects the enzyme from inactivation by CPB, indicating competition for the catalytic site. [] Interestingly, low concentrations of pyruvate accelerate inactivation, while pyruvamide, an allosteric activator, also enhances inactivation. [] These observations support the hypothesis that CPB interacts with both the catalytic and regulatory sites, with pyruvamide binding solely to the regulatory site, influencing CPB's binding and inactivation kinetics.

Q2: What unique spectroscopic properties of CPB allow for the study of PDC reaction mechanisms?

A: CPB displays both a conjugated enamine absorption band at 430 nm and a charge transfer (CT) transition at 480 nm when bound to ThDP enzymes like PDC. [, ] The 440 nm absorbance band, arising from the enamine intermediate formed upon CPB binding to PDC, provides direct evidence for the involvement of such species in the catalytic mechanism. [] These spectral features, particularly the CT transition at 480 nm, are not associated with any conjugated systems present in the enzyme or substrate and are attributed to the interaction between the π bond on the CPB side chain and the positively charged thiazolium ring of the ThDP cofactor. [] Time-resolved spectroscopy of these bands enables the determination of rate constants for individual steps in the enzymatic reaction. []

Q3: Is there any structural information available about CPB and its interaction with PDC?

A: While the provided abstracts do not explicitly detail the molecular structure of CPB, its molecular formula can be deduced as C10H7ClO3, with a molecular weight of 210.62 g/mol. [, , ] Further structural insights into CPB's interaction with PDC, such as crystallographic data or computational modeling studies, are not provided in these abstracts.

Q4: What are the potential implications of understanding CPB's interaction with PDC?

A: Deciphering the mechanism of action of CPB on PDC provides valuable insights into the enzyme's catalytic mechanism and its regulation. [, , ] This knowledge is crucial for understanding metabolic pathways involving pyruvate decarboxylase and could be leveraged for developing novel inhibitors targeting this enzyme for therapeutic purposes. For instance, targeting PDC in specific organisms could be a strategy for developing new antifungal agents. Further research into the structure-activity relationships of CPB analogs could lead to the identification of more potent and selective inhibitors of PDC.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

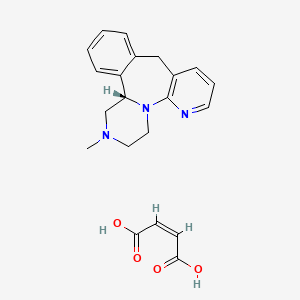

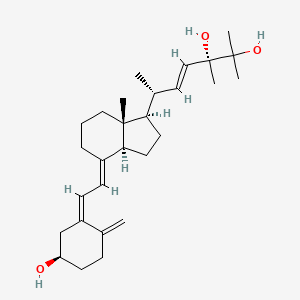

![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)

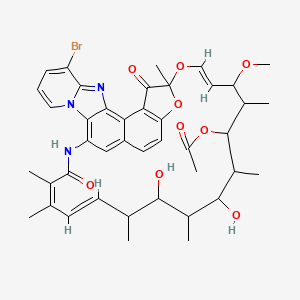

![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)

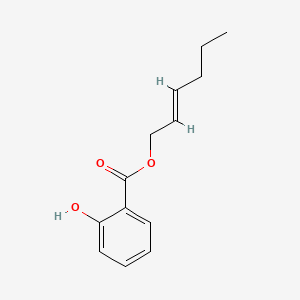

![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)